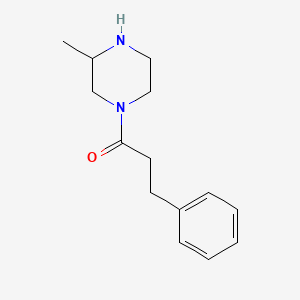

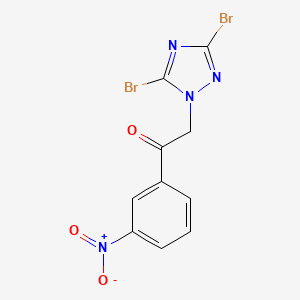

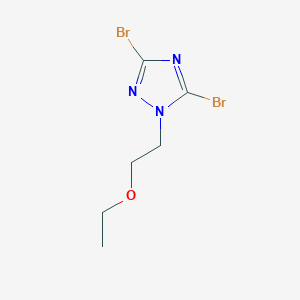

![molecular formula C10H7F2N3O2 B6362755 1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-72-9](/img/structure/B6362755.png)

1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with nitroolefins . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .科学研究应用

Synthesis of Heteroaromatic Compounds

This compound can be used in the synthesis of heteroaromatic compounds . It can be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one and 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase . This inhibition is crucial in cancer treatment as it prevents cancer cells from growing and dividing.

GABA A Modulating Activity

The compound has shown GABA A allosteric modulating activity . This means it can influence the activity of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission in the brain.

Use in Solar Cells

This compound has been incorporated into polymers for use in solar cells . This is due to its unique photochromic properties, which allow it to change color when exposed to light.

BACE-1 Inhibition

The compound has demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease.

Fluorescent Probes

The compound has been used in the creation of fluorescent probes . These probes can be used in various fields, such as biology and medicine, to visualize or detect specific components of a complex biomolecule.

Photochromism

The compound exhibits remarkable photochromism . Upon irradiation with 297 nm UV light, the colorless solution of the compound turns to plum with a new visible absorption band centered at 544 nm .

Synthesis of Diarylethenes

The compound can be used in the synthesis of unsymmetrical photochromic diarylethenes . These diarylethenes have shown remarkable photochromism and fluorescent properties .

作用机制

Target of Action

Similar compounds have been found to interact with various cytochrome complexes . These complexes play a crucial role in the electron transport chain, a vital process in cellular respiration.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, causing changes in their function . The nitro group in the compound could potentially undergo reduction reactions within the cell, leading to the generation of reactive species that could further interact with cellular components .

Biochemical Pathways

Given its potential interaction with cytochrome complexes, it may influence the electron transport chain and thus, cellular respiration .

Result of Action

Based on its potential targets, it may influence cellular respiration, which could have wide-ranging effects on cellular function .

属性

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-8-1-7(2-9(12)3-8)5-14-6-10(4-13-14)15(16)17/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWTQNCULZBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

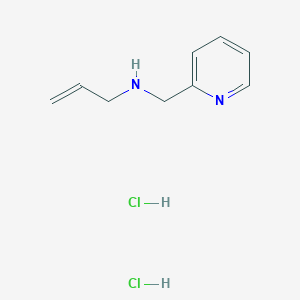

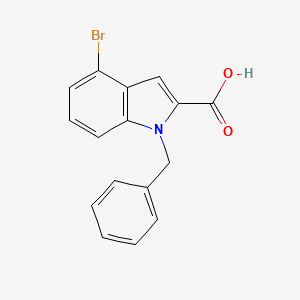

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)

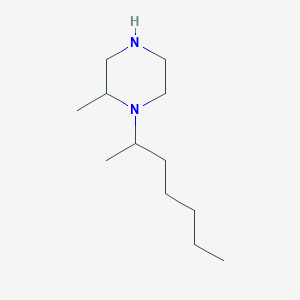

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)

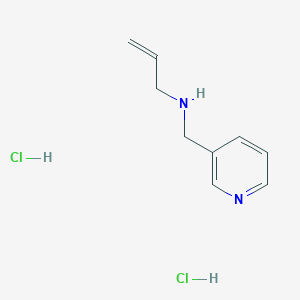

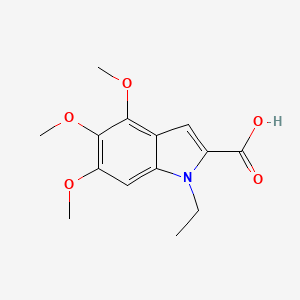

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)